Molecular Weight and LogP Differentiation: Oxolane-Ether Substitution vs. Unsubstituted Phenylacetamide
The presence of the oxolan-2-ylmethoxy group significantly increases molecular weight and lipophilicity compared to the parent 2-phenylacetamide scaffold. While direct experimental data for 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide is limited, a close structural analog, N-(oxolan-2-ylmethyl)-N-phenylacetamide (C13H17NO2), exhibits a molecular weight of 219.28 g/mol and a computed XLogP3-AA value of 1.7 [1]. In contrast, the unsubstituted 2-phenylacetamide (C8H9NO) has a molecular weight of 135.16 g/mol and a logP of approximately 0.64-0.8 [2]. This represents a ~62% increase in molecular weight and an approximate 2.6-fold increase in calculated lipophilicity (XLogP3) upon incorporation of the oxolane-containing ether moiety. This alteration predicts significantly different solubility and permeability profiles, which are critical for assay performance and biological activity [3].
| Evidence Dimension | Molecular Weight (g/mol) and Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Molecular Weight: ~219.28 g/mol; XLogP3-AA: 1.7 (data for close analog N-(oxolan-2-ylmethyl)-N-phenylacetamide) [1] |
| Comparator Or Baseline | 2-Phenylacetamide: Molecular Weight: 135.16 g/mol; LogP: 0.64-0.8 [2] |
| Quantified Difference | Molecular Weight: +84.12 g/mol (+62%); LogP: Increase of ~2.6-fold (from ~0.64 to 1.7) |
| Conditions | Computed physicochemical properties based on validated in silico models; XLogP3-AA derived from PubChem 2021.05.07 release; LogP for 2-phenylacetamide from ALOGPS and ChemAxon predictions [REFS-1, REFS-2]. |
Why This Matters
This quantified shift in physicochemical properties dictates the compound's behavior in biological assays (e.g., membrane permeability, solubility in aqueous buffers) and influences its suitability for specific screening libraries or synthetic routes.
- [1] PubChem. N-(oxolan-2-ylmethyl)-N-phenylacetamide. Computed Properties: Molecular Weight, XLogP3-AA. CID 70432783. Accessed 2026. View Source
- [2] FoodDB. Showing Compound 2-Phenylacetamide (FDB027865). Computed Properties: logP. Accessed 2026. View Source
- [3] M. Ž. Milošević et al. Retention behavior and biological activity of N-substituted-2-phenylacetamide derivatives. J. Serb. Chem. Soc. 2014, 79(9), 1039-1051. (Class-level evidence linking retention behavior to biological activity). View Source
